molecular formula C15H12N2O3 B5815771 N'-[1-(1-benzofuran-2-yl)ethylidene]-2-furohydrazide

N'-[1-(1-benzofuran-2-yl)ethylidene]-2-furohydrazide

Cat. No. B5815771
M. Wt: 268.27 g/mol
InChI Key: PFKSQIWPHIHUIQ-MHWRWJLKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(1-benzofuran-2-yl)ethylidene]-2-furohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is a derivative of furohydrazide and has been synthesized through various methods. It has been found to exhibit various biochemical and physiological effects and has been studied extensively for its mechanism of action.

Mechanism of Action

The mechanism of action of N-[1-(1-benzofuran-2-yl)ethylidene]-2-furohydrazide is not fully understood. However, it has been suggested that this compound exerts its biological effects by modulating various signaling pathways in the body. It has been found to inhibit the activity of inflammatory enzymes such as cyclooxygenase and lipoxygenase. It also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects:
N-[1-(1-benzofuran-2-yl)ethylidene]-2-furohydrazide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in animal models. It also exhibits antitumor activity by inducing apoptosis in cancer cells. Additionally, this compound has been found to lower blood glucose levels and reduce blood pressure in animal models.

Advantages and Limitations for Lab Experiments

N-[1-(1-benzofuran-2-yl)ethylidene]-2-furohydrazide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yield. It also exhibits a wide range of biological activities, making it a versatile compound for studying various diseases. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on N-[1-(1-benzofuran-2-yl)ethylidene]-2-furohydrazide. One area of research is the development of novel derivatives of this compound with improved solubility and bioavailability. Another area of research is the study of the mechanism of action of this compound in more detail. Additionally, this compound has potential as a therapeutic agent for various diseases, and further studies are needed to explore its clinical applications.

Synthesis Methods

N-[1-(1-benzofuran-2-yl)ethylidene]-2-furohydrazide can be synthesized through various methods. One of the most commonly used methods is the condensation reaction between 1-(1-benzofuran-2-yl)ethanone and furohydrazide in the presence of a suitable catalyst. This method has been optimized to produce a high yield of the desired product.

Scientific Research Applications

N-[1-(1-benzofuran-2-yl)ethylidene]-2-furohydrazide has been extensively studied for its potential as a therapeutic agent. It has been found to exhibit various biological activities such as anti-inflammatory, antioxidant, and antitumor effects. It has also been studied for its potential as an antidiabetic and antihypertensive agent.

properties

IUPAC Name

N-[(E)-1-(1-benzofuran-2-yl)ethylideneamino]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3/c1-10(16-17-15(18)13-7-4-8-19-13)14-9-11-5-2-3-6-12(11)20-14/h2-9H,1H3,(H,17,18)/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFKSQIWPHIHUIQ-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC=CO1)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=CO1)/C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.